potassium dimethyl 5-sulphonatoisophthalate potassium dimethyl 5-sulphonatoisophthalate
Brand Name: Vulcanchem
CAS No.: 10433-41-7
VCID: VC0076893
InChI: InChI=1S/C10H10O7S.K/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
SMILES: COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+]
Molecular Formula: C10H9KO7S
Molecular Weight: 312.34 g/mol

potassium dimethyl 5-sulphonatoisophthalate

CAS No.: 10433-41-7

Main Products

VCID: VC0076893

Molecular Formula: C10H9KO7S

Molecular Weight: 312.34 g/mol

potassium dimethyl 5-sulphonatoisophthalate - 10433-41-7

CAS No. 10433-41-7
Product Name potassium dimethyl 5-sulphonatoisophthalate
Molecular Formula C10H9KO7S
Molecular Weight 312.34 g/mol
IUPAC Name potassium;3,5-bis(methoxycarbonyl)benzenesulfonate
Standard InChI InChI=1S/C10H10O7S.K/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Standard InChIKey FJIZBDJKYXYPAE-UHFFFAOYSA-M
Isomeric SMILES COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+]
SMILES COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+]
PubChem Compound 516991
Last Modified Dec 03 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator